Methyl 5-methylfuran-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIHCRVZWPDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635375 | |
| Record name | Methyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35351-35-0 | |
| Record name | Methyl 5-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Reactions of Methyl 5 Methylfuran 3 Carboxylate
Synthesis Methods
Methyl 5-methylfuran-3-carboxylate can be prepared through several synthetic routes. One notable method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This process proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, a 4π ring opening, another intramolecular Michael addition, and finally, an elimination step. Another approach is the condensation of acetylacetone (B45752) with ethyl bromopyruvate, which is then followed by cyclization and aromatization to yield the desired furan (B31954) derivative.
Chemical Reactions
This compound participates in a variety of chemical reactions, making it a useful intermediate in organic synthesis.
Oxidation Reactions: The furan ring and the methyl group are susceptible to oxidation under different conditions, which can lead to the formation of various products, including carboxylic acids and ketones. For instance, in environmental settings, oxidation can be initiated by hydroxyl radicals adding to the C2 or C5 positions of the furan ring.
Reduction Reactions: The ester group (–COOCH₃) can be reduced to yield other derivatives, such as 2-methylfuran-3-carboxylate.
Substitution Reactions: The compound can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the furan ring.
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, providing a pathway to more complex cyclic structures.
Advanced Spectroscopic Analysis and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the atoms within the molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of methyl 5-methylfuran-3-carboxylate, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) downfield from a reference standard, usually tetramethylsilane (TMS).
The furan (B31954) ring protons typically appear in the range of δ 6.2–7.5 ppm, with their specific splitting patterns confirming their positions on the substituted ring. benchchem.com The methoxy group (–OCH₃) protons are characterized by a sharp singlet peak, typically found between δ 3.8 and 3.9 ppm. benchchem.com The methyl group (–CH₃) attached to the furan ring also produces a singlet, but at a different chemical shift, allowing for its distinction from the methoxy protons.
A representative ¹H NMR data set for this compound is detailed in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Furan-H2 | ~7.3 | s |
| Furan-H4 | ~6.2 | s |
| Methoxy (–OCH₃) | ~3.8 | s |
| Methyl (–CH₃) | ~2.4 | s |
s : singlet
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, typically ranging from 0 to 220 ppm.
The carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The carbons of the furan ring have characteristic shifts, and the carbons of the methyl and methoxy groups appear at higher field (more shielded) positions. The table below summarizes the typical ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~164 |
| Furan-C5 | ~155 |
| Furan-C2 | ~143 |
| Furan-C3 | ~118 |
| Furan-C4 | ~108 |
| Methoxy (–OCH₃) | ~51 |
| Methyl (–CH₃) | ~14 |
Two-Dimensional NMR Techniques
To further confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
HSQC correlates the signals of protons directly attached to carbon atoms, confirming the C-H connections.
HMBC shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular structure by identifying longer-range connections, such as the relationship between the methoxy protons and the ester carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A strong absorption band is typically observed in the region of 1700-1725 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. The C–O stretching vibrations of the ester and the furan ring ether linkage appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the furan ring is also supported by characteristic C=C and C–H stretching and bending vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.14 g/mol ). benchchem.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the exact elemental formula of the compound. For this compound (C₇H₈O₃), the calculated monoisotopic mass is 140.047344 g/mol . epa.gov HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm the molecular ion [M+H]⁺ at an m/z of approximately 141.05, which is consistent with the calculated value. benchchem.com This technique is invaluable for unambiguously confirming the chemical formula of newly synthesized compounds.
Chromatographic Purity and Identification Techniques
To ascertain the purity of this compound and to identify any potential impurities, a suite of powerful chromatographic methods are utilized. These techniques separate the compound from a mixture, allowing for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. imreblank.chnih.gov In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic patterns.
GC-MS is particularly effective in detecting low-boiling-point impurities that might be present in a sample of this compound. benchchem.com The resulting mass spectrum provides a molecular fingerprint, allowing for the unambiguous identification of the parent compound and any contaminants. imreblank.ch For instance, the fragmentation of similar furanones has been studied in detail, providing a basis for interpreting the mass spectra of related compounds. imreblank.ch The technique can be so precise as to separate isomers, such as 2-methyl furan and 3-methyl furan. mdpi.com
Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis
| Parameter | Value |
| Column Type | HP-5MS |
| Oven Program | Initial temp. 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 min mdpi.com |
| Inlet Temperature | 280°C mdpi.com |
| Ionization Mode | Electron Impact (EI), 70 eV imreblank.ch |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table presents typical parameters and does not represent a specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of less volatile or thermally sensitive compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of furan carboxylates, reverse-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile. benchchem.comsielc.com The addition of modifiers like phosphoric acid or formic acid to the mobile phase can improve peak shape and resolution. sielc.comsielc.com Detection is typically achieved using a UV detector, as the furan ring system absorbs ultraviolet light. nih.gov HPLC can be used to quantify residual carboxylic acids, a potential impurity in the synthesis of this compound. benchchem.com
Table 2: Typical HPLC Conditions for Furan Carboxylate Analysis
| Parameter | Condition |
| Column | C18, e.g., Newcrom R1 sielc.comsielc.com |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA benchchem.com or Phosphoric Acid sielc.com |
| Detection | UV, e.g., 254 nm nih.gov |
| Flow Rate | 1.0 mL/min mdpi.com |
This table provides an example of typical HPLC conditions and may not reflect a specific validated method for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry, LC-MS is a powerful technique for the analysis of a wide range of compounds. nih.gov For applications requiring mass spectrometric detection, volatile mobile phase modifiers like formic acid are used instead of phosphoric acid. sielc.comsielc.com
LC-MS can provide both the retention time from the LC separation and the mass-to-charge ratio from the MS detector, offering a high degree of confidence in compound identification. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which can be operated in either positive or negative ion mode to detect a broad array of analytes. rsc.orgnih.gov This method is widely used in lipidomics and for the determination of various fatty acids. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. sielc.comsielc.com
UPLC systems operate at much higher pressures than HPLC systems. The principles of separation and detection are the same, but the performance is greatly enhanced. nih.gov UPLC is particularly advantageous for complex samples or when high throughput is required. nih.gov When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, UPLC-MS provides a formidable platform for the comprehensive analysis of complex mixtures and the identification of trace-level impurities. nih.gov
Table 3: Comparison of Chromatographic Techniques
| Technique | Principle | Analytes | Key Advantages |
| GC-MS | Separation of volatile compounds based on boiling point, followed by mass-based detection. imreblank.ch | Volatile and thermally stable compounds. imreblank.ch | High resolution for volatile compounds, excellent for impurity identification. benchchem.commdpi.com |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. sielc.com | Non-volatile or thermally labile compounds. benchchem.com | Versatile, widely applicable for quantification. benchchem.commdpi.com |
| LC-MS | Combines the separation of HPLC with the detection of mass spectrometry. nih.gov | Broad range of compounds. nih.gov | High sensitivity and specificity, structural information. nih.gov |
| UPLC | HPLC with smaller particle size columns for higher efficiency. nih.gov | Similar to HPLC, but with better performance. | Faster analysis, higher resolution, and sensitivity. sielc.comsielc.comnih.gov |
Reactivity and Reaction Mechanisms of Methyl 5 Methylfuran 3 Carboxylate Analogs
Oxidation Reactions
The oxidation of furan (B31954) derivatives can lead to a variety of products, depending on the oxidant and the substitution pattern of the furan ring. The furan ring is sensitive to oxidation, which can result in ring-opening or the formation of other heterocyclic systems. In some cases, oxidation can lead to the formation of reactive intermediates like epoxides or cis-enediones.
A notable oxidative transformation of furan derivatives is the Achmatowicz rearrangement, which is a selective oxidative ring expansion of a furfuryl alcohol to a dihydropyranone. While not a direct oxidation of the furan-3-carboxylate, this reaction highlights the susceptibility of the furan ring to oxidative rearrangement. This manganese-catalyzed rearrangement utilizes hydrogen peroxide as a green oxidant.
Furthermore, the oxidation of furan rings bearing hydroxymethyl groups has been studied. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a key biomass-derived platform molecule, can be oxidized to furan-2,5-dicarboxylic acid (FDCA) using a metal-free catalytic system of NaOtBu in DMF under an oxygen atmosphere, with yields up to 80.85%. Another example is the oxidation of 5-HMF to 5-hydroxymethyl-2(5H)-furanone in high yield using sodium perborate in acetic acid.
| Reactant | Oxidizing Agent/Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
| 5-Hydroxymethylfurfural | NaOtBu / O₂ | DMF | 45 °C | 6 h | Furan-2,5-dicarboxylic acid | 80.85 |
| 5-Hydroxymethylfurfural | Sodium perborate (NaBO₃·4H₂O) | Acetic Acid | Room Temp. | 24 h | 5-Hydroxymethyl-2(5H)-furanone | 94 |
This table presents examples of oxidation reactions of furan derivatives analogous to Methyl 5-methylfuran-3-carboxylate.
Reduction Reactions
The reduction of the furan ring in furan-3-carboxylate analogs can be challenging due to the aromatic nature of the furan nucleus and its sensitivity to acidic conditions which can lead to ring-opening. However, catalytic hydrogenation is a common method for the reduction of the furan ring to a tetrahydrofuran ring.
For instance, the enantioselective hydrogenation of furan and benzofuran carboxylic acids has been achieved using a cinchonidine-modified 5 wt% Pd/Al₂O₃ catalyst. The hydrogenation of furan-2-carboxylic acid to (S)-tetrahydrofuran-2-carboxylic acid proceeded with a 95% yield and 32% enantiomeric excess. While this example is for a 2-carboxylate, it demonstrates the feasibility of reducing the furan ring in furoic acid derivatives. The reduction of the ester group itself to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Reactant | Reducing Agent/Catalyst | Solvent | Pressure | Temperature | Product | Yield (%) |
| Furan-2-carboxylic acid | H₂, 5 wt% Pd/Al₂O₃, cinchonidine | - | 30 bar | Room Temp. | (S)-Tetrahydrofuran-2-carboxylic acid | 95 |
This table presents an example of the reduction of a furan carboxylic acid, which is analogous to the reduction of this compound.
Esterification and Transesterification
Esterification is a fundamental reaction for the synthesis of furan-3-carboxylates from their corresponding carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.
Transesterification is another important reaction for modifying the ester group of furan-3-carboxylates. This process involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst. This method is useful for synthesizing a variety of esters from a common precursor. For example, piperidinyl furancarboxylates can be prepared from the corresponding methyl or ethyl esters by transesterification with a 4-hydroxy-2,2,6,6-tetraalkylpiperidine in the presence of a catalytic compound like an alkali metal alcoholate or titanium tetrabutylate.
A specific example of a reaction leading to a furan carboxylate ester is the synthesis of methyl 5-acetyl-2-furan-carboxylate from 2-acetylfuran, carbon tetrachloride, and methanol, catalyzed by iron compounds. This reaction proceeds through the formation of 2-trichloromethyl-5-acetylfuran, which then undergoes alcoholysis.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Yield (%) |
| 2-Acetylfuran | CCl₄, Methanol | Fe(acac)₃ | - | 100 °C | Methyl 5-acetyl-2-furan-carboxylate | 95 |
This table presents an example of a reaction that produces a furan carboxylate ester, demonstrating a synthetic route analogous to the esterification of 5-methylfuran-3-carboxylic acid.
Condensation Reactions with Amines or Other Nucleophiles
The ester group of this compound is susceptible to nucleophilic attack, leading to condensation products. Reactions with amines are particularly common, resulting in the formation of amides. This amidation is a type of condensation reaction where a molecule of alcohol (methanol in this case) is eliminated.
The synthesis of furan-3-carboxamides can be achieved by reacting a suitable furan-3-carbonyl derivative with an amine. For example, 3-trichloroacetylfuran reacts with various primary and secondary amines to furnish furan-3-carboxamides in good to excellent yields. Another study reported the synthesis of amine derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate by reaction with tryptamine and 1,3-diaminopropane, although the yields were low.
| Furan Derivative | Amine | Solvent | Conditions | Product | Yield (%) |
| 3-Trichloroacetylfuran | Methylamine | Sealed tube | 80 °C, 20 h | N-Methylfuran-3-carboxamide | 98 |
| 3-Trichloroacetylfuran | Aniline | Toluene, Et₃N | Reflux, 24 h | N-Phenylfuran-3-carboxamide | 68 |
| Methyl 5-(acetoxymethyl)-2-furaldehyde | Tryptamine | Methanol | Reflux, 1 h | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | 14 |
| Methyl 5-furaldehyde | 1,3-Diaminopropane | Methanol | Reflux, 1 h | Product of condensation | 11 |
This table provides examples of condensation reactions of furan derivatives with amines to form amides and other condensation products.
Rearrangement Reactions
Furan derivatives can undergo various rearrangement reactions, often catalyzed by acids. One of the most well-known rearrangements is the Piancatelli rearrangement, which involves the acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. This reaction proceeds through a 4π-electrocyclization mechanism. While the typical substrate is a 2-furylcarbinol, the principles of this rearrangement could potentially be applied to appropriately substituted furan-3-carboxylate analogs bearing a carbinol functionality. The reaction conditions can influence the outcome, with more reactive substrates requiring milder conditions to avoid side-product formation.
A rearrangement more directly related to the furan-3-carboxylic acid scaffold is the conversion of 3-acyl-2,5-dihydrofuran-2-one derivatives into furan-3-carboxylic acids. This reaction provides a synthetic route to the furan-3-carboxylic acid core structure.
The development of an organocatalytic enantioselective oxa-Piancatelli rearrangement using a chiral BINOL-derived phosphoric acid allows for the synthesis of densely substituted γ-hydroxy cyclopentenones in high yields with excellent stereoselectivity.
Catalyzed Conversions and Transformations
Catalysis plays a crucial role in the transformation of furan derivatives into a wide array of valuable chemicals. For analogs of this compound, various catalytic systems can be employed to achieve specific conversions.
For example, the hydroxyalkylation/alkylation of 2-methylfuran (B129897) with aldehydes and ketones, catalyzed by solid acid catalysts like Nafion-212, Amberlyst-15, and various zeolites, leads to the formation of larger molecules with potential applications as fuel precursors. These reactions involve the electrophilic attack of a carbocation, generated from the carbonyl compound, on the electron-rich furan ring.
Palladium-catalyzed reactions are also prominent in furan chemistry. For instance, a direct oxidative carbonylation of 3-yne-1,2-diol derivatives catalyzed by PdI₂/KI provides a route to furan-3-carboxylic esters in good to excellent yields. This process involves a sequence of 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration.
| Furan Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
| 2-Methylfuran | Butanal | Nafion-212 | - | 50 °C | 2 h | 2,2′-Butylidenebis(5-methylfuran) | 89.5 |
| 2-Methylfuran | Acetone | Nafion-212 | - | 50 °C | 48 h | 5,5′-(Propane-2,2-diyl)bis(2-methylfuran) | 72.4 |
| 3-yne-1,2-diol | CO, Air | PdI₂/KI | Methanol | 100 °C | - | Methyl furan-3-carboxylate derivative | 56-93 |
This table showcases examples of catalyzed conversions of furan derivatives, illustrating potential transformations for analogs of this compound.
Reactions of Carbon Nucleophiles
The furan-3-carboxylate system can react with carbon nucleophiles, leading to the formation of new carbon-carbon bonds. The ester group can be a target for nucleophilic acyl substitution, while the furan ring itself can undergo reactions depending on the reaction conditions and the nature of the nucleophile.
Grignard reagents, being strong carbon nucleophiles, typically add twice to esters to form tertiary alcohols. The reaction proceeds through an initial nucleophilic addition to the carbonyl group, followed by the elimination of the alkoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.
Michael addition reactions are also possible with appropriately substituted furan-3-carboxylate analogs. For instance, the synthesis of substituted furan-3-carboxylates has been achieved through a tandem sequence involving a Michael addition of a sulfur ylide to an acetylenic ester, followed by intramolecular reactions. Specifically, the reaction of dimethylsulfonium acylmethylides with alkyl propynoates can yield furan-3-carboxylates, albeit in some cases with low yields.
| Electrophile | Nucleophile | Solvent | Conditions | Product | Yield (%) |
| Methyl propynoate | Dimethylsulfonium benzoylmethylide | DMSO | 80 °C, 4 h | Methyl 2-phenylfuran-3-carboxylate | 15 |
| Ethyl 4,4,4-trifluorobut-2-ynoate | Dimethylsulfonium benzoylmethylide | DMSO | 80 °C, 4 h | Ethyl 2-phenyl-4-(trifluoromethyl)furan-3-carboxylate | 57 |
This table provides examples of reactions of carbon nucleophiles with precursors that lead to the formation of furan-3-carboxylate derivatives.
Potential Applications in Advanced Organic Synthesis
Intermediate for Synthesizing Complex Organic Molecules
Methyl 5-methylfuran-3-carboxylate is a crucial building block in organic chemistry, utilized in the synthesis of more intricate organic molecules. The development of new molecular building blocks that can be easily assembled is a key goal in chemistry, aiming to make the synthesis of complex 3D molecules more efficient. researchgate.net Furan (B31954) derivatives are recognized as important structural motifs in many natural products and serve as versatile starting points for creating new compounds. nih.gov The ethyl analog of this compound, ethyl 5-methylfuran-3-carboxylate, is noted for its use as a precursor in the synthesis of dienes and esters, highlighting the reactivity of this class of molecules. epa.gov
Precursor for Renewable Dyes
Furan and its derivatives are established intermediates in the production of dyes, pigments, and chemical brighteners. slideshare.net Specific diaryl furan compounds are valuable for creating metal-complex dyes that exhibit enhanced light fastness. slideshare.net Given that the furan scaffold is a component of dye chemistry and can be derived from renewable resources, this compound represents a potential bio-based precursor for the synthesis of novel and sustainable colorants. nih.govslideshare.net
Building Blocks for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic synthesis and are prevalent in pharmacologically active molecules. hmdb.ca this compound is itself a furan, a fundamental type of heterocyclic compound. rsc.org It serves as a building block for more complex heterocyclic structures. The nitrile-containing analog, Methyl 5-cyanofuran-3-carboxylate, demonstrates expanded utility in the synthesis of other heterocycles like triazoles and tetrazoles. Research has shown that various furan-2-carboxylic acids can be used to design a range of heterocyclic compounds, including thiadiazoles and oxadiazoles, underscoring the utility of the furan carboxylate framework in constructing diverse molecular architectures.
Explorations in Medicinal and Biological Chemistry
Antifungal Properties
Direct studies on the antifungal properties of Methyl 5-methylfuran-3-carboxylate are not extensively documented. However, research on related furan (B31954) carboxylic acids has shown notable antifungal effects. For instance, 2-methyl-5-aryl-3-furoic acids have demonstrated interesting antifungal activity, although their antibacterial activity was found to be poor nih.gov. Another related compound, 5-(Hydroxymethyl)furan-3-carboxylic acid, has also been reported to possess significant antifungal activity against fungi such as Aspergillus flavus biosynth.com. Furthermore, a study on a methanolic extract of Dovyalis caffra fruit, which was found to contain various furan moieties, showed weak antifungal activity against Candida albicans with a 10 mm zone of inhibition researchgate.net.
Anti-inflammatory Activities
There is a lack of specific data on the anti-inflammatory activities of this compound. However, a positional isomer, Methyl 5-(hydroxymethyl)-2-furan carboxylate, isolated from Antrodia camphorata, has been found to possess anti-inflammatory properties orientjchem.org. This suggests that the furan carboxylate scaffold is a promising area for the development of new anti-inflammatory agents.
Antioxidant Properties
Enzyme Inhibition Studies
While direct enzyme inhibition studies on this compound are limited, the broader class of furan derivatives has been investigated as inhibitors for various enzymes.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies for this compound have not been specifically reported. However, SAR studies on more complex molecules incorporating a furan ring provide insights into how structural modifications influence biological activity.
For the [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid derivatives, the nature of the group attached to the carboxylate was shown to be important for beta-galactosidase inhibition, with the ethyl ester being an active and selective inhibitor nih.gov.
In another example, SAR studies of YC-1, or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, and its analogs have been reviewed researchgate.net. These studies explore how changes to the indazole core, the benzyl group, and the furan moiety affect its activity as a soluble guanylate cyclase (sGC) stimulator researchgate.net.
Similarly, for a series of coumarin derivatives with antifungal activity, it was observed that the introduction of electron-withdrawing groups, such as nitro groups, to the coumarin skeleton generally contributed positively to the fungicidal activity mdpi.com.
Molecular Docking Studies with Biological Targets
Molecular docking studies specifically involving this compound are not prominent in the literature. However, computational studies have been performed on various furan-containing derivatives to predict their binding interactions with biological targets.
For instance, novel furan-azetidinone hybrids were docked against four antibacterial targets of E. coli: Dihydrofolate reductase, DNA gyrase, Enoyl reductase, and methionine aminopeptidase ijper.org. The results for the enoyl reductase target were particularly promising, with several compounds showing good glide scores and forming pi-pi stacking interactions with key amino acid residues like PHE 94 and TYR 146 ijper.org.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Pathways
The development of efficient and sustainable methods for synthesizing furan (B31954) derivatives is a continuing area of interest for chemists. For Methyl 5-methylfuran-3-carboxylate, future research will likely focus on pathways that offer improved yields, utilize greener reagents, and provide greater control over regioselectivity.
One promising approach involves the aromatization of dihydrofuran precursors. For instance, a convenient synthesis of furan-3-carboxylic acid and its derivatives has been demonstrated through the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. This is followed by the nucleophilic displacement of the trichloromethyl group. researchgate.net Further investigation into similar strategies, potentially employing different starting materials or catalysts, could lead to more direct and economical routes to this compound.
Another avenue of exploration is the direct carbonylation of suitable precursors. The synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters has been achieved via direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. acs.org Adapting such catalytic systems for the specific synthesis of this compound could represent a significant advancement. Research into the reactions of bromonitroacrylates with acyclic CH-acids also presents a potential pathway, which can lead to the formation of substituted furan-3-carboxylates under specific conditions. researchgate.net
Furthermore, the selective oxidative cleavage of furan rings offers a retrosynthetic path that could be exploited. A two-step method for preparing 3-aryl-3-carboxylic acid oxetane (B1205548) and azetidine (B1206935) derivatives involves the catalytic installation of a furan moiety followed by a mild oxidative cleavage. acs.org Exploring analogous strategies starting from different furan precursors could yield novel synthetic routes to the target molecule.
Discovery of Undiscovered Biological Activities
The furan nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.netutripoli.edu.ly While the biological profile of this compound itself is not extensively documented in publicly available research, the broader family of furan derivatives suggests a high probability of undiscovered biological activities.
Future research should focus on systematic screening of this compound and its derivatives against a diverse panel of biological targets. Given that furan derivatives have shown promise as antimicrobial agents, testing against various strains of bacteria and fungi is a logical starting point. utripoli.edu.lyresearchgate.net For example, certain aryl furan derivatives have demonstrated considerable activity against both gram-positive and gram-negative bacteria. researchgate.net
The potential for anticancer activity also warrants thorough investigation. Numerous furan-containing compounds have been identified as potent antitumor agents. mdpi.comnih.gov Cytotoxicity screenings against a variety of cancer cell lines could reveal previously unknown antiproliferative effects of this compound.
Moreover, the structural similarity to other bioactive furans suggests potential for activity in areas such as cardiovascular diseases and neurological disorders. ijabbr.comresearchgate.net Slight modifications to the substitution pattern on the furan ring can lead to significant differences in biological activity, highlighting the importance of synthesizing and evaluating a library of related compounds. researchgate.netutripoli.edu.ly
Application in Materials Science for Novel Materials
Furan-based polymers are gaining significant attention as sustainable alternatives to traditional petroleum-based plastics. acs.orgboku.ac.at this compound, as a functionalized furan monomer, holds potential for incorporation into novel polymers and resins with tailored properties.
One key area of future research is the use of this compound in the synthesis of polyesters. Furan-based copolyesters have been successfully synthesized using enzymatic polymerization, a green and sustainable method. nih.gov Investigating the incorporation of this compound into such polymerization processes could lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities. The methyl ester group could also be a site for further chemical modification to create cross-linked or functionalized polymers.
Furan resins, typically produced from furfuryl alcohol and furfural (B47365), are known for their excellent thermal stability and chemical resistance. wikipedia.org Research into the inclusion of this compound as a comonomer in furan resin formulations could lead to materials with modified properties, such as improved flexibility or adhesion.
Furthermore, the development of furan-based conjugated polymers for applications in organic electronics is a rapidly growing field. rsc.org The synthesis of such polymers with tunable bandgaps has been demonstrated through direct C-H arylation of oligofurans. rsc.org Exploring the use of this compound as a building block in these materials could lead to novel organic semiconducting materials for biomedical and electronic applications. The FURIOUS project, for example, is actively developing versatile furan-based polymers for demanding applications in packaging, automotive, and underwater environments. boku.ac.at
Advanced Computational Modeling for Structure-Property Prediction
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights into its behavior and potential applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are particularly relevant. nih.govdigitaloceanspaces.com By developing models that correlate the molecular structure of furan derivatives with their biological activities or physical properties, researchers can predict the potential of new, unsynthesized compounds. nih.govresearchgate.netnih.gov For example, QSAR models have been successfully applied to furan-3-carboxamides to understand their antimicrobial activity. nih.gov Similar studies on a series of compounds including this compound could predict its potential as an antimicrobial or anticancer agent.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound in detail. semanticscholar.org These calculations can help elucidate reaction mechanisms for its synthesis and predict its behavior in various chemical environments.
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. semanticscholar.org This can help to identify potential therapeutic applications and guide the design of more potent derivatives. For instance, docking studies have been used to investigate the interaction of furan derivatives with proteins implicated in cancer. mdpi.com
Q & A
Q. Advanced Research Focus
- NMR Analysis : ¹H and ¹³C NMR (CDCl₃) identify substituents:
- X-ray Crystallography : Use SHELX for structure refinement . ORTEP-III visualizes thermal ellipsoids and confirms steric effects on the furan ring .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 141.05 (calculated: 140.14 g/mol) .
How can impurities in this compound be identified and mitigated during synthesis?
Q. Basic Research Focus
- Common Impurities : Residual 5-methylfuran-3-carboxylic acid (<5%), methyl esters of side products (e.g., methyl 2-methylfuran-3-carboxylate).
- Analytical Methods :
- Mitigation : Acidic washes (5% NaHCO₃) remove unreacted carboxylic acid; recrystallization in ether/hexane eliminates ester byproducts .
What computational approaches are suitable for studying the electronic properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model:
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to guide reaction solvent selection .
How does this compound participate in transition-metal-catalyzed coupling reactions?
Q. Advanced Research Focus
- Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives. Key considerations:
- Mechanistic Insights : In situ IR spectroscopy monitors C–O ester bond stability during catalysis .
What are the stability profiles of this compound under varying storage conditions?
Q. Advanced Research Focus
- Thermal Stability : Decomposes above 150°C, releasing CO and CO₂. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .
- Light Sensitivity : UV irradiation (254 nm) induces furan ring cleavage; store in amber vials under argon .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive decomposition .
How can this compound be functionalized for pharmacological studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
